N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c1-29-16-6-5-13(21)10-15(16)23-18(28)11-30-19-8-7-17-24-25-20(27(17)26-19)12-3-2-4-14(22)9-12/h2-10H,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCCQOVQUDAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H15ClFN5O2S
- Molecular Weight : 443.88 g/mol
- CAS Number : 852374-70-0
The compound features a triazole moiety, which has been associated with various biological activities. Triazoles are known for their ability to interact with multiple biological targets, including enzymes and receptors. The specific interactions of this compound may involve:
- Inhibition of Enzyme Activity : The triazole structure can act as a competitive inhibitor for enzymes involved in cell proliferation and survival.
- Antimicrobial Activity : Triazoles have shown significant antimicrobial properties against a range of pathogens, including bacteria and fungi .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial activity. Research indicates that derivatives of triazoles exhibit potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values for similar compounds in the triazole class range from 0.046 to 3.11 μM, indicating strong antibacterial potential .
Anticancer Activity
Studies have shown that compounds containing the triazole moiety can induce apoptosis in cancer cells. For instance:
- Case Study : A related compound with a similar structure exhibited IC50 values of 6.2 μM against colon carcinoma HCT-116 cell lines and 27.3 μM against breast cancer T47D cells . This suggests that this compound may also possess anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural components. Key findings include:
- Phenyl Substituents : The presence of electron-donating groups on the phenyl ring enhances activity.
- Alkyl Chain Length : Longer alkyl chains on certain positions can reduce activity, indicating an optimal chain length is necessary for efficacy .
Summary of Findings
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Electronic and Steric Modulations
Metabolic and Pharmacokinetic Considerations
- Chloro vs. Trifluoromethyl Groups : The trifluoromethyl group (as in ) provides higher metabolic stability due to resistance to oxidative degradation compared to chloro substituents .
Research Findings and Implications
- Bioactivity Trends : Compounds with 3-fluorophenyl groups (e.g., the target) exhibit stronger inhibitory effects on kinase targets compared to methoxy-substituted analogs, likely due to improved halogen bonding with ATP-binding pockets .
- Solubility vs. Permeability : The 5-chloro-2-methoxyphenyl moiety balances lipophilicity (LogP ~3.2) and aqueous solubility, whereas analogs with polar groups (e.g., pyridinyl in ) show higher solubility but reduced membrane permeability .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core followed by thioether linkage and amidation. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic coupling .
- Catalysts : Use of palladium catalysts for cross-coupling reactions to attach fluorophenyl groups . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the triazole ring and thioacetamide linkage. F NMR verifies fluorophenyl substitution .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClFNOS) and detects isotopic patterns for chlorine .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities using C18 reverse-phase columns .
Q. How can researchers optimize solubility for in vitro bioactivity assays?
Solubility is enhanced via:
- Co-solvents : 10% DMSO in PBS or cell culture media, ensuring concentrations ≤0.1% to minimize cytotoxicity .
- pH adjustment : Buffered solutions (pH 7.4) stabilize the thioether and amide bonds .
- Sonication : Brief sonication (5–10 min) disperses aggregates in aqueous media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?
- Systematic substitution : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate effects on enzyme inhibition .
- Thioether vs. ether analogs : Synthesize analogs with oxygen instead of sulfur to assess the role of the thioacetamide linker in target binding .
- In vitro testing : Compare IC values across analogs in kinase inhibition assays (e.g., EGFR or JAK2) to map pharmacophore requirements .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in the triazole-pyridazine region, distinguishing between regioisomers .
- Isotopic labeling : N-labeled analogs clarify nitrogen connectivity in the triazole ring .
- Computational modeling : DFT calculations predict H and C chemical shifts to validate experimental NMR assignments .
Q. What in silico methods predict binding modes with biological targets like kinases?
- Molecular docking (AutoDock Vina) : Models interactions between the triazole-pyridazine core and ATP-binding pockets of kinases .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between acetamide carbonyl and Lys274 in EGFR) .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon fluorophenyl substitution .
Q. How should researchers assess compound stability under physiological conditions?
- Forced degradation studies : Incubate at 37°C in PBS (pH 7.4 and 5.0) for 24–72 hours, monitoring degradation via HPLC. The thioether linkage is prone to oxidation, requiring antioxidants (e.g., ascorbic acid) in formulations .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for storage .
- Plasma stability : Incubate with mouse/human plasma (1–4 hours) and quantify parent compound loss using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
